Diethyl 4-Acetamidobenzylphosphonate
Description
Diethyl 4-Acetamidobenzylphosphonate is an organophosphorus compound featuring a benzylphosphonate core substituted with an acetamido group at the para position. Its molecular formula is C₁₃H₂₀NO₄P, with a molecular weight of 285.27 g/mol. The acetamido group (–NHCOCH₃) introduces both steric bulk and electron-withdrawing characteristics, influencing the compound’s reactivity and solubility. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in modifications of bioactive molecules where phosphonate groups enhance metabolic stability or binding affinity .
Structurally, the phosphonate ester group (–PO(OEt)₂) confers hydrolytic stability compared to phosphate esters, while the acetamido substituent modulates electronic properties of the aromatic ring. Synthetic routes often involve nucleophilic substitution or palladium-catalyzed coupling reactions, leveraging the benzylphosphonate scaffold’s versatility.
Properties
CAS No. |
118578-84-0 |
|---|---|
Molecular Formula |
C13H20NO4P |
Molecular Weight |
285.28 g/mol |
IUPAC Name |
N-[4-(diethoxyphosphorylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H20NO4P/c1-4-17-19(16,18-5-2)10-12-6-8-13(9-7-12)14-11(3)15/h6-9H,4-5,10H2,1-3H3,(H,14,15) |
InChI Key |
LSQQRLOYPDMBGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-Acetamidobenzylphosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . Another method involves the chemoselective activation of diethyl phosphonates with triflic anhydride, allowing flexible substitution with a broad range of nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-Acetamidobenzylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 4-Acetamidobenzylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of diethyl 4-acetamidobenzylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The acetamido group can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Diethyl 4-Aminobenzylphosphonate
- Molecular Formula: C₁₁H₁₈NO₃P
- Molecular Weight : 243.24 g/mol
- Substituent: Para-aminobenzyl (–NH₂).
- Solubility : Soluble in methylene chloride, acetone, and benzene; insoluble in water .
- Reactivity: The free amino group renders this compound highly reactive toward electrophiles and oxidizing agents, necessitating careful handling . It serves as a precursor for phosphonic acids via hydrolysis or acylations (e.g., synthesis of Diethyl p-benzoylaminobenzylphosphonate) .
- Applications: Key intermediate in synthesizing [4-(tetradecanoylamino)benzyl]phosphonic acid, a surfactant or ligand in coordination chemistry .
Diethyl 4-Bromobenzylphosphonate
- Molecular Formula : C₁₁H₁₆BrO₃P
- Molecular Weight : 323.12 g/mol
- Substituent : Para-bromobenzyl (–Br).
- Solubility : Insoluble in water; compatible with organic solvents.
- Reactivity : The bromine atom acts as a leaving group, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biarylphosphonates . Its electron-withdrawing nature slightly enhances the electrophilicity of the phosphorus center.
- Applications : Building block in synthesizing functionalized phosphonates for materials science and medicinal chemistry .
Diethyltrans-1-benzyl-4-(4-bromophenyl)-2-oxoazetidine-3-phosphonate (6d)
- Molecular Formula: C₂₀H₂₂BrNO₄P
- Molecular Weight : 464.2 g/mol
- Core Structure : Azetidine ring fused with phosphonate and bromophenyl groups.
- Applications : Model compound for studying β-lactam analogs and phosphonated heterocycles in drug design .
Comparative Data Table
Key Research Findings
Electronic Effects : Electron-withdrawing substituents (e.g., –Br, –NHCOCH₃) increase the electrophilicity of the phosphorus atom, accelerating hydrolysis to phosphonic acids compared to electron-donating groups like –NH₂ .
Synthetic Utility: Bromine and amino substituents enable divergent functionalization pathways—bromo for cross-coupling and amino for acylations or condensations .
Stability: this compound’s acetamido group enhances stability under oxidative conditions compared to its amino analog, making it preferable for long-term storage .
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